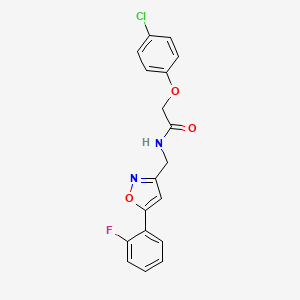

2-(4-chlorophenoxy)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Description

2-(4-Chlorophenoxy)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group and a 5-(2-fluorophenyl)isoxazole-3-ylmethyl moiety. The chloro and fluoro substituents likely enhance lipophilicity and metabolic stability, while the isoxazole ring may contribute to target specificity, such as enzyme inhibition or receptor antagonism .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3/c19-12-5-7-14(8-6-12)24-11-18(23)21-10-13-9-17(25-22-13)15-3-1-2-4-16(15)20/h1-9H,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMCQDKCPRPTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Formation of the Chlorophenoxy Group: The chlorophenoxy group is attached through an etherification reaction.

Final Coupling: The final step involves coupling the isoxazole derivative with the chlorophenoxy acetamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenoxy and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or electrophiles like alkyl halides for electrophilic substitution.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced or hydrogenated derivatives of the isoxazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences and Implications

The 2-fluorophenyl on the isoxazole ring introduces steric and electronic effects distinct from tert-butyl () or methyl () substituents, which may alter target selectivity .

Heterocyclic Moieties :

- Isoxazole vs. Thiadiazole : The target’s isoxazole ring (vs. thiadiazole in ) may reduce cytotoxicity while improving metabolic stability .

- Sulfamoyl vs. Acetamide Linkers : Sulfamoyl-containing analogs () are associated with sulfonamide-like antibacterial activity, whereas the target’s acetamide backbone may favor kinase or receptor modulation .

Biological Activity Trends: Fluorine substituents (e.g., 2-fluorophenoxy in ’s 7d) correlate with enhanced cytotoxicity, suggesting the target’s 2-fluorophenylisoxazole could similarly improve anticancer activity . EPAC antagonists () highlight the role of bulky substituents (e.g., tert-butyl) in enzyme inhibition, contrasting with the target’s smaller fluorophenyl group .

Anticancer Potential

- The thiadiazole-based compound 7d () demonstrated potent activity against Caco-2 cells (IC50: 1.8 µM), attributed to its 2-fluorophenoxy group. The target compound’s 4-chlorophenoxy moiety may offer comparable cytotoxicity with improved selectivity due to reduced electron-donating effects .

Antimicrobial and Enzyme-Targeted Activity

Pharmacokinetic Considerations

- The chloro and fluoro substituents in the target compound likely enhance metabolic stability and blood-brain barrier penetration compared to methoxy or isopropyl analogs .

Biological Activity

2-(4-chlorophenoxy)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide, also known by its CAS number 1170968-74-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 360.8 g/mol

- Structural Characteristics : The compound features a chlorophenoxy group and an isoxazole moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that 2-(4-chlorophenoxy)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against certain bacterial strains.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It might interact with various receptors, altering signaling pathways related to cell survival and apoptosis.

Anticancer Activity

A study conducted by Xia et al. (2022) evaluated the anticancer properties of several derivatives related to isoxazole compounds, reporting that similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with IC values ranging from 1.88 µM to 4.2 µM were noted for their effectiveness against MCF-7 and A375 cell lines, respectively .

Antimicrobial Studies

In another investigation focusing on antimicrobial properties, the compound demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a promising role in treating bacterial infections.

Data Table: Biological Activities

Q & A

Q. What are the key synthetic routes and optimized reaction conditions for synthesizing 2-(4-chlorophenoxy)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Formation of the chlorophenoxy intermediate via nucleophilic substitution of 4-chlorophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone at 0–5°C) .

- Step 2 : Coupling the intermediate with 5-(2-fluorophenyl)isoxazole-3-methylamine via amide bond formation using coupling agents like EDC/HOBt in DMF at room temperature .

- Optimization : Yields improve with controlled pH (7–8) and inert atmospheres (N₂). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl/isoxazole) and acetamide carbonyl (δ ~170 ppm) .

- HRMS : Confirm molecular ion peak (C₁₉H₁₅ClFN₂O₃, [M+H]⁺ calc. 398.07) .

- Chromatography : HPLC (C18 column, acetonitrile/water) with ≥95% purity threshold .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%) .

- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., ANOVA with post-hoc tests) to account for batch variability .

- Meta-Analysis : Cross-reference datasets from PubChem and peer-reviewed studies to identify outliers due to impurities or solvent effects .

Q. How can computational modeling predict binding affinity and mechanism of action for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2 or kinases). Parameters: grid box size 25 ų, Lamarckian GA algorithm .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

- Methodological Answer :

- SAR Studies :

- Phenoxy Group : Replace 4-Cl with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .

- Isoxazole Ring : Introduce methyl groups at C4 to reduce CYP450-mediated oxidation .

- ADME Testing :

- Solubility : Use shake-flask method (PBS pH 7.4) with LC-MS quantification.

- Permeability : Caco-2 cell monolayer assay (Papp > 1×10⁻⁶ cm/s indicates oral bioavailability) .

Data Analysis & Experimental Design

Q. What analytical techniques troubleshoot low yields in the final coupling step?

- Methodological Answer :

- TLC Monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress. Spots with Rf ~0.5 indicate product .

- Byproduct Identification : LC-MS/MS to detect unreacted intermediates or hydrolysis products (e.g., free isoxazole).

- Condition Optimization : Increase coupling agent stoichiometry (1.5 eq EDC) or switch to DCM as solvent to minimize side reactions .

Q. How should researchers design dose-response studies to evaluate cytotoxicity?

- Methodological Answer :

- Dose Range : Test 0.1–100 μM in triplicate across cancer cell lines (e.g., MCF-7, A549). Include a vehicle control.

- Endpoint Assays : MTT or resazurin reduction at 48h; validate with ATP-based luminescence .

- EC₅₀ Calculation : Fit data to Hill equation using GraphPad Prism (R² > 0.95 required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.